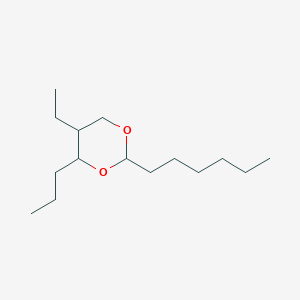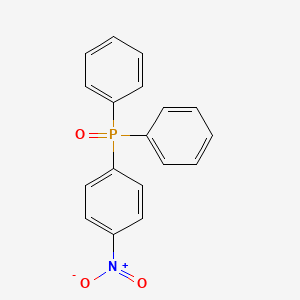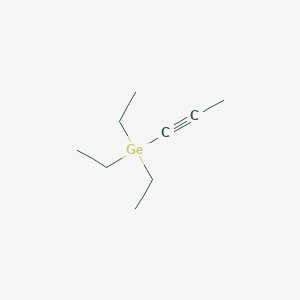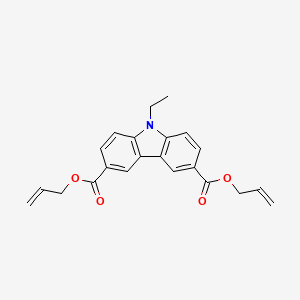
3-Ethoxy-N,N-diethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-N,N-diethylpropanamide is an organic compound with the molecular formula C9H19NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two ethyl groups and the carbon chain is extended with an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N,N-diethylpropanamide typically involves the reaction of 3-ethoxypropanoic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Ethoxypropanoic acid
Reduction: 3-Ethoxy-N,N-diethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-N,N-diethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its amide functionality.
Industry: Used as a solvent or reagent in various industrial processes, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-N,N-diethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and diethyl groups can influence the compound’s binding affinity and specificity towards these targets. The amide bond can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-N,N-diethylpropanamide
- 3-Ethoxy-N,N-dimethylpropanamide
- 3-Propoxy-N,N-diethylpropanamide
Uniqueness
3-Ethoxy-N,N-diethylpropanamide is unique due to the presence of both ethoxy and diethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group provides additional steric hindrance and electronic effects, which can alter the compound’s interaction with molecular targets.
Eigenschaften
CAS-Nummer |
5830-22-8 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
3-ethoxy-N,N-diethylpropanamide |
InChI |
InChI=1S/C9H19NO2/c1-4-10(5-2)9(11)7-8-12-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
SLYRAGBOHJJNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


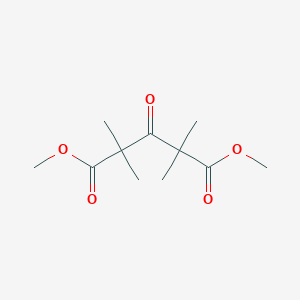
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
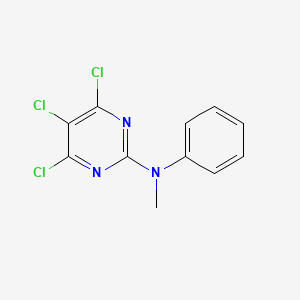

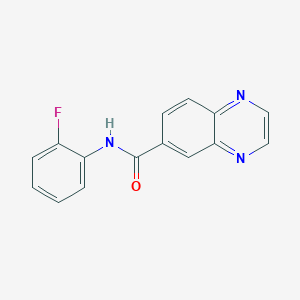
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)


